Methyl 2-{[(2,4-dimethoxyphenyl)carbamoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE is an organic compound with a complex structure that includes a benzoate ester and an anilino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 2,4-dimethoxyaniline with methyl 2-aminobenzoate in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
METHYL 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID
- 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}SULFONYLTHIOPHENE
Uniqueness
METHYL 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE is unique due to its specific ester functional group, which can influence its reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C17H18N2O5 |
---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
methyl 2-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C17H18N2O5/c1-22-11-8-9-14(15(10-11)23-2)19-17(21)18-13-7-5-4-6-12(13)16(20)24-3/h4-10H,1-3H3,(H2,18,19,21) |
InChI Key |
VGUQMXJQNOVTPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.